molecular formula C43H48N10O8 B606411 N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Cat. No.: B606411
M. Wt: 832.9 g/mol
InChI Key: KDMOCOWXLQOXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BSJ-03-204 is a potent and selective compound known as a proteolysis targeting chimera (PROTAC). It is designed to degrade cyclin-dependent kinases 4 and 6, which are crucial regulators of the cell cycle. This compound is particularly significant in cancer research due to its ability to selectively target and degrade these kinases, thereby inhibiting cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

BSJ-03-204 is synthesized through a series of chemical reactions that involve the coupling of ligands for cereblon and cyclin-dependent kinases. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of BSJ-03-204 involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

BSJ-03-204 primarily undergoes degradation reactions. It does not induce degradation of IKZF1/3, which are other proteins that could potentially be targeted by similar compounds .

Common Reagents and Conditions

The common reagents used in the synthesis of BSJ-03-204 include:

  • Ligands for cereblon and cyclin-dependent kinases
  • Linker molecules
  • Solvents such as dimethyl sulfoxide (DMSO)

The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the final product .

Major Products Formed

The major product formed from the reactions involving BSJ-03-204 is the degradation of cyclin-dependent kinases 4 and 6. This leads to the inhibition of cancer cell proliferation .

Scientific Research Applications

BSJ-03-204 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a tool to study the degradation of specific proteins and the mechanisms involved in this process.

    Biology: It is used to study the role of cyclin-dependent kinases in the cell cycle and their involvement in cancer.

    Medicine: It has potential therapeutic applications in the treatment of cancers that are driven by the overexpression of cyclin-dependent kinases 4 and 6.

    Industry: It is used in the development of new drugs and therapies targeting cyclin-dependent kinases

Mechanism of Action

BSJ-03-204 exerts its effects by recruiting the cereblon protein to the cyclin-dependent kinases 4 and 6. This leads to the ubiquitination and subsequent degradation of these kinases by the proteasome. The degradation of cyclin-dependent kinases 4 and 6 results in the inhibition of the cell cycle and the proliferation of cancer cells .

Comparison with Similar Compounds

BSJ-03-204 is unique in its selectivity and potency as a dual degrader of cyclin-dependent kinases 4 and 6. Similar compounds include:

    Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, but not a degrader.

    Ribociclib: Another selective inhibitor of cyclin-dependent kinases 4 and 6.

    Abemaciclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 with a broader spectrum of activity.

BSJ-03-204 stands out due to its ability to induce the degradation of its targets rather than merely inhibiting them .

Properties

IUPAC Name

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48N10O8/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMOCOWXLQOXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Reactant of Route 2
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Reactant of Route 3
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Reactant of Route 6
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

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